N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-5-8(11-13-6)10-9(12)7-3-2-4-14-7/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHUYLTHDWJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239996 | |
| Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779258 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313516-31-3 | |
| Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 5 Methylisoxazol 3 Yl Thiophene 2 Carboxamide and Its Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide, logically disconnects the central amide bond. This primary disconnection reveals two critical precursors: a thiophene-2-carbonyl derivative and 5-methylisoxazol-3-amine. The synthesis of the final compound is therefore contingent on the efficient preparation of these two heterocyclic building blocks.

The thiophene-2-carbonyl fragment is typically utilized in its activated form, most commonly as thiophene-2-carbonyl chloride, to facilitate amide bond formation. Several synthetic routes to this intermediate are well-documented, starting from various thiophene (B33073) derivatives.
One common method involves the chlorination of 2-thiophenecarboxylic acid. This is often achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treating 2-thiophenecarboxylic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), provides thiophene-2-carbonyl chloride in high yield.
Another approach starts directly from thiophene. A reaction with oxalyl chloride at elevated temperatures in an autoclave can produce the desired acid chloride. Similarly, the reaction of thiophene with phosgene (B1210022) in the presence of a Lewis acid like aluminum chloride has been reported, though this method involves highly toxic reagents.
A more recently developed process describes the synthesis from 2-acetylthiophene (B1664040). This method utilizes a catalytic liquid-phase aerobic oxidation, presenting a potentially more cost-effective and environmentally friendly alternative to traditional routes. Another multi-step procedure from 2-acetylthiophene involves treatment with disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂) to achieve the acid chloride in high yield.
Interactive Data Table: Synthesis of Thiophene-2-carbonyl Chloride
| Starting Material | Reagents | Key Conditions | Reported Yield |
| 2-Thiophenecarboxylic acid | Thionyl chloride (SOCl₂), cat. DMF | Heating (e.g., 58-65°C) | ~81% |
| Thiophene | Oxalyl chloride | High temperature (e.g., 200°C), autoclave | ~58-72% |
| 2-Acetylthiophene | 1. S₂Cl₂, Pyridine2. SO₂Cl₂ | Room temp, then 132°C | ~90% |
| Thiophene | Phosgene, AlCl₃ | Inert organic solvent | Not specified |
5-Methylisoxazol-3-amine, also known as 3-amino-5-methylisoxazole (B124983), is the second key precursor. This compound is a vital building block for many pharmaceuticals and is an intermediate in the degradation of the antibiotic sulfamethoxazole. nih.govrsc.org
A well-established synthesis involves the reaction of 3-hydroxybutanenitrile with hydroxylamine (B1172632) hydrochloride. sci-hub.se The reaction proceeds in the presence of a base, such as potassium carbonate, followed by a cyclization step, which can be promoted by heating with anhydrous ferric chloride in a suitable solvent like toluene. This route provides the desired amine in good yield. sci-hub.se 5-Methylisoxazol-3-amine is commercially available and has been used in the synthesis of various complex heterocyclic systems, including pyrimido[5,4-c]quinolines and naphtho[1,2-e] acs.orgnih.govoxazines. nih.govrsc.org
Established Synthetic Routes to the Carboxamide Linkage
The formation of the carboxamide bond between the thiophene-2-carbonyl fragment and 5-methylisoxazol-3-amine is the final and crucial step in the synthesis of the target molecule.
The most direct method for forming the amide linkage is the reaction of an activated carboxylic acid derivative with the amine. The Schotten-Baumann reaction, which involves reacting thiophene-2-carbonyl chloride with 5-methylisoxazol-3-amine in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl byproduct, is a classic and effective approach.
Alternatively, direct amidation can be achieved by coupling thiophene-2-carboxylic acid with 5-methylisoxazol-3-amine using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. This approach avoids the need to first synthesize and isolate the often moisture-sensitive acid chloride.
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization.
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective and widely used in peptide synthesis and general amidation, known for their high coupling rates.
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators for amide bond formation.
Interactive Data Table: Common Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Full Name | Key Features |
| Carbodiimide (B86325) | DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive, but byproduct (DCU) can be difficult to remove. |
| Carbodiimide | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble byproduct, easier workup. |
| Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very efficient, low racemization, but can be expensive. |
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High reactivity, suitable for hindered substrates. |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used to generate analogous structures and diverse libraries of N-heterocyclic carboxamides. acs.orgrsc.org
For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.gov By carefully selecting the starting components, structures bearing resemblance to the target molecule can be assembled in a single, highly atom-economical step. Similarly, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is another versatile isocyanide-based MCR used to create fused 3-amino-imidazo-heterocycles, which can be further functionalized. acs.org These methodologies highlight the potential for convergent and efficient synthesis of complex carboxamides.
Advanced and Sustainable Synthetic Innovations
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for amide bond formation. These innovations aim to reduce waste, avoid harsh reagents, and lower energy consumption.
One promising area is the use of biocatalysis. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze direct amidation reactions between free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach operates under mild conditions, often without the need for activating agents or additives, and produces water as the only byproduct, leading to high yields and simplified purification. nih.gov
Visible-light photoredox catalysis has also emerged as a powerful tool in modern organic synthesis. nih.gov These methods allow for the formation of C-N bonds under mild conditions, often at room temperature. For instance, photoredox-catalyzed cross-dehydrogenative coupling (CDC) reactions or aminocarbonylation of aryl halides provide novel radical-based pathways to amides, offering alternatives to traditional condensation chemistry. nih.gov
Other advanced strategies include the development of novel boron- or silicon-based catalysts for direct amidation, microwave-assisted solvent-free preparations, and the use of continuous flow chemistry, which can improve reaction control, safety, and scalability. mdpi.com These cutting-edge techniques represent the future of amide synthesis, paving the way for more environmentally benign production of this compound and related compounds.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of thiophene carboxamides and their precursors, several green methodologies have been effectively applied, primarily focusing on alternative energy sources and sustainable reaction media.
Microwave-Assisted Synthesis: A prominent green technique is the use of microwave irradiation, which can dramatically reduce reaction times, improve yields, and often enables solvent-free conditions. researchgate.net For instance, the Gewald reaction, a classical method for synthesizing 2-aminothiophenes, can be performed efficiently under microwave irradiation without a solvent, using ketones, cyanoacetates, and elemental sulfur. researchgate.net This approach aligns with green principles by minimizing energy consumption and avoiding volatile organic solvents. Microwave heating has also been successfully used to synthesize various carboxamides by reacting acyl chlorides with amines, achieving significantly higher yields in shorter times compared to conventional heating. nih.gov This suggests that the final amide-forming step in the synthesis of this compound could be rendered more sustainable through this technology.
Sustainable Catalysis and Solvents: The choice of catalyst and solvent is critical for a green synthetic route. Research has demonstrated the C-H arylation of thiophenes using a recyclable palladium nanocatalyst embedded in a β-cyclodextrin matrix. nih.gov This reaction proceeds efficiently in γ-valerolactone (GVL), a bio-based solvent, under microwave conditions, highlighting a synergistic application of green principles. nih.gov Furthermore, the use of ZnO nanorods as a reusable catalyst for multicomponent reactions to produce thiophene derivatives under solvent-free, room temperature conditions presents another eco-friendly alternative. fiu.edu Such catalytic systems reduce waste and avoid the use of toxic reagents often associated with traditional cross-coupling reactions. fiu.edu
Chemo- and Regioselective Transformations
The precise structure of this compound, with the carboxamide group at the C2 position of the thiophene ring, necessitates a high degree of control over the reaction's regioselectivity. Chemo- and regioselective transformations are therefore fundamental to its synthesis, ensuring that functional groups are introduced at the correct positions and that only the desired functional groups react.
Regioselective C-H Functionalization: Directing groups can be employed to achieve highly regioselective C-H functionalization of the thiophene ring. For example, a pH-sensitive directing group can be used to selectively activate specific C-H bonds, allowing for the controlled synthesis of 2,3,4- or 2,4,5-substituted thiophenes. sci-hub.se This strategy provides a powerful means to install a carboxylic acid or a precursor group precisely at the C2 position, which is essential for the final amide coupling step.
Another powerful technique involves successive direct lithiations. Starting from thiophene, a sequence of lithiation and electrophilic quench steps can be used to build up a complex, multi-substituted thiophene ring with complete regiocontrol. acs.org For instance, an amide group at the C2 position can direct a subsequent lithiation to the C3 position, allowing for further functionalization. acs.org This level of control is crucial for preparing the thiophene-2-carboxylic acid building block with the correct substitution pattern required for synthesizing specific analogues.
Chemoselectivity in Amide Coupling: The final step in the synthesis is the formation of the amide bond between thiophene-2-carboxylic acid (or its activated derivative) and 3-amino-5-methylisoxazole. This reaction must be chemoselective, meaning the coupling reagents should selectively activate the carboxylic acid without reacting with other functional groups present on either heterocyclic ring. Modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are designed to facilitate this transformation under mild conditions, preserving the integrity of the isoxazole (B147169) and thiophene rings. nih.gov
Flow Chemistry Applications in Scale-Up
While specific documentation on the complete flow synthesis of this compound is not prevalent in academic literature, the principles of flow chemistry are highly applicable to its multi-step synthesis, offering significant advantages for scale-up. mtak.hu Flow chemistry involves performing reactions in a continuous stream through a reactor, which provides superior control over reaction parameters, enhances safety, and facilitates automation. nih.govmtak.hu
Similarly, amide bond formation is a well-established transformation in flow chemistry. nih.govrsc.org Carboxylic acids can be activated in one module of a flow reactor and immediately mixed with the amine in a second module. This process allows for the use of highly reactive intermediates with minimal decomposition or side reactions due to the short residence times. nih.gov For example, a direct, flow-based synthesis of amides using carbon disulfide as a coupling agent over a reusable alumina (B75360) catalyst has been reported, showcasing a green and scalable method. sci-hub.sersc.org The application of such a multistep flow process—combining the synthesis of the isoxazole and thiophene precursors with the final amide coupling—could enable the safe, efficient, and automated production of this compound on a larger scale. acs.org
Optimization of Reaction Conditions and Yields
The formation of the amide bond from thiophene-2-carboxylic acid and 3-amino-5-methylisoxazole typically requires the activation of the carboxylic acid. A comparative study of different coupling agents reveals significant differences in efficiency. Reagents like HATU and HBTU are often superior to older carbodiimide reagents like DCC, providing higher yields in shorter reaction times and with fewer side products. nih.gov The choice of base is also critical; a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without interfering with the coupling process. nih.gov
The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically effective for amide coupling reactions as they can dissolve the reactants and intermediates. nih.gov Optimization studies often screen a panel of solvents to find the one that provides the best balance of solubility and reactivity.
The table below summarizes typical optimization results for a generic acid-amine coupling reaction, illustrating the impact of different reagents and conditions on the reaction outcome. nih.gov
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC | DMAP | DMF | 90 | 24 | 45 |
| 2 | POCl₃ | Pyridine | THF | 0 | 24 | 61 |
| 3 | HATU | DMAP | THF | 90 | 16 | 38 |
| 4 | HATU | DIPEA | DMF | RT | 12 | 20 |
| 5 | HATU | DIPEA | THF | RT | 1.5 | 92 |
As the data indicates, the combination of HATU as the coupling reagent with DIPEA as the base in THF at room temperature (Entry 5) provided the highest yield (92%) in the shortest time (1.5 hours), demonstrating the profound impact of optimized conditions. nih.gov Applying a similar systematic approach to the synthesis of this compound is essential for developing a high-yielding and efficient process.
Derivatization and Analog Development of the N 5 Methylisoxazol 3 Yl Thiophene 2 Carboxamide Scaffold
Rational Design Principles for Structural Diversification
The rational design of new analogues based on the N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide scaffold involves systematic structural modifications to probe the structure-activity relationships (SAR) and improve drug-like properties. Key strategies include bioisosteric replacement of heterocyclic rings, variation of substituents on both the isoxazole (B147169) and thiophene (B33073) moieties, and modification of the connecting carboxamide linker. These approaches are guided by an understanding of how changes in steric bulk, electronic properties, and hydrogen bonding potential can influence biological activity. mdpi.commdpi.comnih.gov
Bioisosteric replacement is a cornerstone of rational drug design, allowing for the modulation of physicochemical properties while retaining the essential structural features required for biological activity. In the context of the this compound scaffold, the isoxazole ring can be replaced with other five-membered heterocycles to fine-tune electronic distribution and hydrogen bonding capacity. mdpi.com For instance, substituting the isoxazole with an oxazole (B20620) ring is a common strategy. rjstonline.com This change, while seemingly minor, alters the position of the nitrogen atom, which can impact the molecule's dipole moment and its interactions with target proteins. The synthesis of such analogues often involves similar cyclocondensation strategies, allowing for the creation of diverse libraries for biological screening. mdpi.comrjstonline.com
The thiophene ring serves as a versatile anchor for introducing a wide array of substituents to explore new binding interactions. The electron-rich nature of the thiophene ring makes it amenable to various chemical modifications. mdpi.com A common synthetic strategy begins with a functionalized thiophene, such as 5-bromothiophene-2-carboxylic acid, which acts as a versatile building block. The bromine atom can be readily substituted through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl and heteroaryl groups. mdpi.com
Furthermore, the introduction of small functional groups at different positions on the thiophene ring can significantly influence the biological profile of the resulting compounds. Studies on related thiophene-2-carboxamide derivatives have shown that the nature of the substituent at the 3-position dramatically affects activity. nih.gov For example, the presence of an amino group has been shown to confer greater antioxidant and antibacterial activity compared to hydroxyl or methyl groups. nih.gov
Below is a table summarizing the observed effects of substituents on the activity of related thiophene-2-carboxamide derivatives. nih.gov
| Substituent at 3-Position | Relative Antioxidant Activity | Relative Antibacterial Activity |
| Amino (-NH2) | Highest | Highest |
| Hydroxyl (-OH) | Moderate | Moderate |
| Methyl (-CH3) | Lowest | Lowest |
This table is based on qualitative findings from studies on 4-arylazo-3-substituted-thiophene-2-carboxamide derivatives and illustrates general trends. nih.gov
Synthesis of N-Substituted Analogues
A primary method for generating structural diversity in the this compound scaffold is through the synthesis of N-substituted analogues. This is typically achieved by modifying the amine component that forms the carboxamide bond. A general and effective synthetic route involves the initial preparation of a key intermediate, such as 5-methylisoxazole-3-carbonyl chloride. researchgate.net This reactive acyl chloride can then be treated with a diverse range of primary or secondary amines (ArNH2) to yield the desired N-substituted carboxamide derivatives in good yields. researchgate.net This approach allows for the introduction of various aryl, alkyl, and heterocyclic moieties onto the amide nitrogen, enabling a broad exploration of the chemical space around the core scaffold.
The table below presents examples of N-substituted 5-methylisoxazole-3-carboxamide (B1215236) derivatives synthesized for biological evaluation. researchgate.net
| Compound ID | Amine Reagent (ArNH2) | Resulting N-Substituent |
| 9 | 4-Fluoroaniline | N-(4-fluorophenyl) |
| 10 | 4-Chloroaniline | N-(4-chlorophenyl) |
| 13 | 4-Bromoaniline | N-(4-bromophenyl) |
| 14 | 4-Iodoaniline | N-(4-iodophenyl) |
| 19 | 2-Aminopyridine | N-(pyridin-2-yl) |
| 20 | 3-Aminopyridine | N-(pyridin-3-yl) |
Data synthesized from the description of compounds (4-20) in the cited literature. researchgate.net
Synthesis of Ring-Modified Analogues (Isoxazole and Thiophene)
Modification of the core heterocyclic rings provides another avenue for creating novel analogues with potentially improved properties. For the thiophene ring, a key strategy involves building upon a substituted thiophene precursor. For instance, using 5-bromothiophene-2-carboxylic acid allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions before or after the formation of the carboxamide bond. mdpi.com Another approach is the synthesis of fused thiophene systems, such as benzo[b]thiophenes or thieno[3,2-b]pyridines, which significantly alter the size and electronic properties of the scaffold. nih.govresearchgate.net
The isoxazole ring can also be modified. Synthetic strategies often involve the cyclocondensation of a β-diketone or a related precursor with hydroxylamine (B1172632). mdpi.com By altering the starting materials, fused isoxazole systems can be generated, leading to more rigid and structurally complex analogues. These ring-modified analogues allow for the exploration of larger regions of chemical space and can lead to compounds with novel biological activities. mdpi.comsmolecule.com
Library Synthesis and Combinatorial Approaches
The generation of compound libraries is an efficient method for systematically exploring the structure-activity relationships of a given scaffold. The this compound framework is well-suited for combinatorial and parallel synthesis approaches. Key reactive intermediates, such as 5-methylisoxazole-3-carbonyl chloride or 5-bromothiophene-2-carboxylic acid, can be used as starting points. mdpi.comresearchgate.net
These intermediates can be reacted with a diverse set of building blocks in a high-throughput manner. For example, the acyl chloride can be reacted with a library of different amines to produce a wide range of N-substituted analogues. researchgate.net Similarly, a brominated thiophene precursor can be subjected to an array of boronic acids in a parallel Suzuki coupling format. mdpi.com The use of modern synthetic techniques, such as microwave-assisted synthesis, can accelerate the production of these libraries, enabling the rapid generation of hundreds of distinct compounds for biological screening. rjstonline.com This approach maximizes the efficiency of the drug discovery process by quickly identifying promising areas of chemical space for further optimization.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design of Compound Sets for Comprehensive SAR Analysis
A systematic investigation into the Structure-Activity Relationship (SAR) of N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide necessitates the strategic design and synthesis of a library of analogs. This process is guided by the objective of probing the role of each structural component—the thiophene (B33073) ring, the carboxamide linker, and the 5-methylisoxazole (B1293550) moiety. The design of such a compound set typically involves several key modification strategies:
Modification of the Thiophene Ring: Analogs are created by introducing various substituents at different positions of the thiophene ring. This helps in understanding the influence of electronic effects (electron-donating or -withdrawing groups) and steric factors on the compound's activity.
Alterations to the Carboxamide Linker: The amide bond is a critical feature that influences the molecule's conformation and hydrogen bonding capabilities. Modifications can include N-alkylation, replacement with bioisosteres such as esters or ketones, or altering the rigidity of the linker.
Substitution on the Isoxazole (B147169) Ring: The 5-methylisoxazole ring is a key component for investigation. Analogs are designed by varying the substituent at the 5-position (e.g., replacing the methyl group with other alkyl groups, halogens, or hydrogen) to probe the steric and electronic requirements for optimal activity.
The selection of substituents is often guided by established principles of medicinal chemistry, such as the Topliss tree or Craig plot, to ensure a systematic exploration of the chemical space. The synthesized compounds are then subjected to biological screening to generate data for a comprehensive SAR analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound and its analogs, QSAR studies can provide predictive models that guide the design of more potent derivatives.
Statistical Methodologies for Predictive Model Generation
The development of a robust QSAR model relies on the application of various statistical methods to a dataset of compounds with known biological activities. Commonly employed techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables).
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.
The predictive power of the generated model is rigorously validated using internal and external validation techniques, such as cross-validation (leave-one-out or leave-many-out) and prediction on an external test set of compounds not used in model building.
Molecular Descriptors and Property Space Mapping
The foundation of any QSAR model is the calculation of molecular descriptors that numerically represent the chemical information of the molecules. These descriptors can be categorized into several classes:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, constitutional descriptors, and connectivity indices.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).
By mapping these descriptors against the biological activity, a "property space" is defined. This mapping helps in identifying the key molecular properties that are either favorable or detrimental to the desired biological effect, thereby guiding the optimization of the lead compound.
Conformational Analysis and Flexibility of the Compound
The three-dimensional arrangement of a molecule, its conformation, is critical for its interaction with a biological target. Conformational analysis of this compound is performed to understand its preferred spatial orientations and its degree of flexibility. This is typically achieved through computational methods:
Molecular Mechanics: Using force fields like MMFF94 or AMBER, the potential energy of the molecule is calculated as a function of its geometry, allowing for the identification of low-energy conformers.
Quantum Mechanics: More accurate but computationally expensive methods, such as Density Functional Theory (DFT), can be used to optimize the geometry and calculate the relative energies of different conformations.
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the molecule over time, revealing its accessible conformational states and the flexibility of its rotatable bonds.
Understanding the conformational preferences of the carboxamide linker and the relative orientation of the thiophene and isoxazole rings is crucial for designing analogs that can adopt the bioactive conformation required for binding to a receptor.
Impact of Specific Structural Features on Biological Activity
The biological activity of this compound is a composite of the contributions from its distinct structural components. SAR studies aim to dissect these contributions.
Role of the Isoxazole Methyl Group
The methyl group at the 5-position of the isoxazole ring is a specific feature that warrants detailed investigation. Its role can be multifaceted:
Steric Influence: The size and shape of the methyl group can influence how the molecule fits into a binding pocket. Replacing it with smaller (hydrogen) or larger (ethyl, propyl) groups can reveal the steric tolerance of the receptor.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the isoxazole ring and, consequently, its interactions with the target.
Influence of Thiophene Substituents
The substitution pattern on the thiophene ring of thiophene-2-carboxamide derivatives plays a significant role in modulating their biological activities. Studies on analogous compounds have demonstrated that the nature and position of substituents can drastically alter properties such as antioxidant and antibacterial efficacy.
For instance, research on 3-substituted thiophene-2-carboxamide derivatives has shown a clear trend in activity based on the electronic properties of the substituent. The introduction of an amino group at the 3-position of the thiophene ring has been found to impart potent antioxidant and antibacterial properties. nih.gov This enhancement is attributed to the electron-donating nature of the amino group, which increases the resonance of electrons within the thiophene ring, thereby facilitating the trapping of peroxide radicals. nih.gov
In contrast, derivatives with a hydroxyl group at the same position exhibit moderate activity, while those with a methyl group show the lowest activity. nih.gov The hydroxyl group is thought to enhance solubility, which can contribute to its biological effect. nih.gov The antibacterial activity of these derivatives also follows a similar trend, with the 3-amino substituted compounds displaying the highest efficacy against various bacterial strains. nih.gov
| Substituent at 3-position of Thiophene Ring | Antioxidant Activity (% Inhibition) | General Antibacterial Activity |
|---|---|---|
| Amino (-NH2) | High (46.9% - 62.0%) | High |
| Hydroxyl (-OH) | Moderate (28.4% - 54.9%) | Moderate |
| Methyl (-CH3) | Low (12.0% - 22.9%) | Low |
Furthermore, the position of the substituent is critical. Studies on positional isomers of N-thienylcarboxamides have revealed that N-(2-substituted-3-thienyl)carboxamides and N-(3-substituted-4-thienyl)carboxamides can act as bioisosteres of the corresponding phenyl compounds, exhibiting high fungicidal activity. nih.gov However, N-(3-substituted-2-thienyl)carboxamides demonstrated significantly lower activity, highlighting the spatial importance of the substituent relative to the carboxamide linker. nih.gov
Significance of the Carboxamide Linker
The carboxamide linker is a cornerstone of the molecular architecture of this compound and related compounds, playing a crucial role in their biological activity. This functional group is not merely a spacer but actively participates in interactions with biological targets.
In some instances, the carboxamide linker, in conjunction with the thiophene ring, can form a variety of associations within the active site of proteins, contributing to the compound's inhibitory potential. nih.gov While direct modifications of the carboxamide linker in this compound have not been extensively reported, studies on analogous structures where linkers are altered or replaced underscore its importance. For example, replacing a flexible ethylene (B1197577) linker with a more rigid aromatic thiophene ring in other bioactive compounds has been shown to impact activity, suggesting that the nature of the linker is a key determinant of biological function. nih.gov
Computational SAR/SPR Approaches
Computational methods are indispensable tools in modern drug discovery, providing predictive models that guide the synthesis and testing of new compounds. For molecules like this compound, these approaches can elucidate the structural requirements for biological activity.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. For a series of isoxazole-carboxamide derivatives, a pharmacophore model could be developed based on the structures of known active and inactive compounds. acs.org
Such a model for this compound and its analogs would likely highlight the importance of the isoxazole and thiophene rings as aromatic/hydrophobic features, and the carboxamide group for its hydrogen bonding capabilities. This model could then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with improved activity. For instance, a pharmacophore model for a series of COX-1 inhibitors included two hydrogen bond acceptors, one hydrophobic site, and two rings. acs.org
Molecular Field Analysis for Activity Prediction
Molecular Field Analysis (MFA), which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a quantitative 3D-QSAR (Quantitative Structure-Activity Relationship) model. These methods correlate the biological activity of a set of molecules with their 3D shape and electronic properties (steric and electrostatic fields).
For a series of thiophene-2-carboxamide derivatives, a CoMFA or CoMSIA study would involve aligning the molecules and calculating the steric and electrostatic fields around them. The resulting models can be visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.govrsc.org For example, a CoMFA study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors revealed that steric and electrostatic fields were significant in determining the inhibitory activity. nih.govrsc.org Such an analysis for this compound analogs could guide modifications to the thiophene or isoxazole rings to enhance their interaction with a target protein. These models have been successfully applied to various classes of compounds, including aryl carboxylic acid amide derivatives, to rationalize their structural requirements for inhibitory activity.
Mechanisms of Action and Biological Target Engagement at the Molecular and Cellular Level
Identification and Validation of Molecular Targets
The initial step in characterizing the mechanism of action of N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide would be to identify its specific molecular targets within the cell. This is a critical process for understanding its pharmacological effects.
Biochemical Assays for Target Interaction (e.g., Enzyme Inhibition, Receptor Binding)
To determine if this compound interacts with specific enzymes or receptors, a variety of biochemical assays would be employed. For instance, enzyme inhibition assays would measure the compound's ability to reduce the activity of a particular enzyme. Similarly, receptor binding assays would quantify its affinity for specific cellular receptors. The results of these assays are fundamental to pinpointing direct molecular interactions.
Target Deconvolution Strategies (e.g., Affinity Proteomics)
In cases where the molecular target is unknown, target deconvolution strategies are essential. Techniques such as affinity proteomics, where a modified version of the compound is used to "pull out" its binding partners from a complex mixture of cellular proteins, can be a powerful tool for identifying novel targets.
Detailed Analysis of Ligand-Target Interactions
Once a molecular target has been identified and validated, the next step is to conduct a detailed analysis of the interaction between this compound (the ligand) and its target.
Binding Kinetics and Thermodynamics (e.g., Kᵢ, IC₅₀, EC₅₀)
Quantitative measures are crucial for describing the potency and efficacy of a ligand-target interaction. Key parameters include:
Kᵢ (Inhibition Constant): Indicates the binding affinity of an inhibitor to an enzyme.
IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor required to reduce the activity of a biological process or enzyme by 50%.
EC₅₀ (Half-maximal Effective Concentration): Denotes the concentration of a drug that gives half of the maximal response.
These values are typically presented in tabular format for clarity and comparison.
Interactive Data Table: Illustrative Binding Affinity Data
| Parameter | Value | Target Enzyme/Receptor | Assay Condition |
| Kᵢ | - | - | - |
| IC₅₀ | - | - | - |
| EC₅₀ | - | - | - |
| No publicly available data for this compound. |
Allosteric vs. Orthosteric Modulation
Understanding where on the target protein the compound binds is also critical. Orthosteric modulators bind to the same site as the natural (endogenous) ligand, often competing with it. In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the primary binding site. This distinction has significant implications for the compound's pharmacological profile.
Modulation of Intracellular Signaling Pathways
Downstream Pathway Activation/Inhibition (e.g., Phosphorylation Events)
Research into the broader class of thiophene (B33073) carboxamide derivatives has revealed their capacity to interfere with critical cellular signaling cascades. For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR1 and VEGFR2, which would subsequently block downstream phosphorylation events essential for angiogenesis.
In a study on a related compound, 3-(Benzo[d] nih.govnih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide , inhibition of VEGFR1 was observed. This inhibition would logically lead to a decrease in the phosphorylation of downstream effectors like PLCγ, Ras, and the subsequent activation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation and migration. However, specific phosphorylation events directly linked to This compound have not been documented.
Gene Expression and Protein Level Changes in Cellular Models
The impact of thiophene-2-carboxamide derivatives on gene and protein expression is an area of active investigation. While specific data for This compound is not available, studies on similar compounds suggest that they can modulate the expression of proteins involved in cell cycle regulation and apoptosis. For example, treatment of cancer cells with certain thiophene carboxamides has been associated with the suppression of anti-apoptotic proteins like Bcl-2. nih.gov This downregulation of Bcl-2 would shift the cellular balance towards apoptosis. Furthermore, the inhibition of signaling pathways, such as the VEGFR pathway by related molecules, would likely lead to changes in the expression of genes involved in angiogenesis and cell survival.
Cellular Phenotypic Responses in In Vitro Models
The in vitro effects of thiophene-2-carboxamide derivatives have been evaluated in various cellular models, revealing significant impacts on cell viability, proliferation, and the induction of programmed cell death.
Cell Viability and Proliferation Studies (e.g., MTT, XTT assays)
The cytotoxic and antiproliferative properties of thiophene-2-carboxamide derivatives have been demonstrated in a range of cancer cell lines using standard viability assays such as the MTT and XTT assays. These assays measure mitochondrial metabolic activity as an indicator of cell viability. For instance, a study on a series of novel thiophene carboxamide scaffolds demonstrated their dose-dependent cytotoxic effects on human melanoma (A375), colorectal adenocarcinoma (HT-29), and breast cancer (MCF-7) cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) |
| MB-D1 | A375 | 2.76 |
| HT-29 | 1.93 | |
| MCF-7 | 4.31 | |
| MB-D2 | A375 | 5.23 |
| HT-29 | 5.91 | |
| MCF-7 | 10.21 | |
| MB-D4 | A375 | 3.54 |
| HT-29 | 2.89 | |
| MCF-7 | 5.43 | |
| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 23 µg/mL |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Apoptosis and Necrosis Pathway Analysis
Several studies have indicated that the cytotoxic effects of thiophene-2-carboxamide derivatives are mediated through the induction of apoptosis. nih.gov Morphological and biochemical analyses have revealed classic hallmarks of apoptosis in treated cells. For instance, immunofluorescence studies have shown morphological alterations characteristic of apoptosis in A375, HT-29, and MCF-7 cells treated with newly synthesized thiophene carboxamide compounds (MB-D1, MB-D2, and MB-D4). nih.gov
A key event in the apoptotic cascade is the activation of caspases. Treatment with these compounds led to the activation of caspase-3/7, a central executioner caspase in the apoptotic pathway. nih.gov This activation suggests that the compounds trigger a signaling cascade that culminates in programmed cell death. The intrinsic pathway of apoptosis, characterized by mitochondrial membrane depolarization, is also implicated. nih.gov
Cell Cycle Analysis
In addition to inducing apoptosis, certain thiophene-2-carboxamide derivatives have been shown to disrupt the normal progression of the cell cycle. For example, a study on 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide demonstrated its ability to cause cell cycle arrest in the G2/M phase in Hep3B cells. nih.gov This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.
| Compound/Derivative | Cell Line | Effect on Cell Cycle |
| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | G2/M phase arrest |
This body of evidence, derived from studies on structurally related compounds, suggests that This compound may exert its biological effects through the modulation of critical signaling pathways, leading to decreased cell viability, induction of apoptosis, and cell cycle arrest. However, direct experimental validation on this specific compound is necessary to confirm these potential mechanisms.
Preclinical Biological Evaluation in in Vitro and in Vivo Animal Models
In Vitro Efficacy and Selectivity Profiling
The in vitro assessment of N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide has encompassed a range of studies to elucidate its antimicrobial, anticancer, and enzyme-inhibiting properties, alongside its selectivity profile.
Antimicrobial Activity Studies
Thiophene (B33073) carboxamide derivatives have been investigated for their potential as antimicrobial agents. Studies on related compounds have shown that the thiophene carboxamide scaffold can exhibit notable antibacterial and antifungal activities. For instance, certain thiophene-2-carboxamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents on the thiophene and carboxamide moieties can significantly influence the antimicrobial spectrum and potency. researchgate.net While the broader class of thiophene derivatives has shown promise, specific data on the antimicrobial activity of this compound is not extensively detailed in the currently available literature.
Anticancer Cytotoxicity in Cell Lines
The anticancer potential of thiophene carboxamide derivatives has been an active area of research. These compounds are often explored for their ability to induce cytotoxicity in various cancer cell lines. The structural features of these molecules, including the thiophene ring and the carboxamide linker, are considered important for their interaction with biological targets relevant to cancer progression. nih.gov For example, some thiophene carboxamide scaffolds have been identified as promising anticancer agents, with activities observed against cell lines such as Hep3B. nih.gov However, specific cytotoxic data for this compound against a panel of cancer cell lines remains to be fully elucidated in published studies.
Enzyme Inhibition Profiling
The ability of this compound and related compounds to inhibit specific enzymes is a key aspect of their preclinical evaluation.
Carbonic Anhydrase Inhibition: Sulfonamide derivatives containing heterocyclic rings, such as thiophene, have been extensively studied as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological and pathological processes. nih.govnih.gov Specifically, inhibitors of CA isoforms IX and XII are pursued as potential anticancer agents. nih.gov While the core structure of this compound contains a thiophene ring, its direct inhibitory activity against various carbonic anhydrase isoforms has not been specifically reported in the reviewed literature.
Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus in drug discovery. Carboxamide-containing compounds have been identified as potent inhibitors of various kinases. nih.govnih.gov For instance, certain carboxamide derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and other protein kinases. google.com The specific kinase inhibition profile of this compound is an area that warrants further investigation.
Selectivity Against Off-Targets
In Vivo Pharmacological Studies in Animal Models
Following in vitro characterization, promising compounds are typically advanced to in vivo studies in animal models to assess their efficacy in a physiological setting.
Efficacy Assessment in Disease Models
Anti-inflammatory Activity: The anti-inflammatory potential of various heterocyclic compounds, including those with isoxazole (B147169) and thiophene cores, has been explored in rodent models of inflammation, such as the carrageenan-induced paw edema model. nih.govmdpi.com These studies measure the ability of a compound to reduce inflammation, often compared to a standard anti-inflammatory drug. While the anti-inflammatory properties of related structural classes have been reported, specific in vivo efficacy data for this compound in established anti-inflammatory models is not described in the available research.
Cognition Enhancement: The evaluation of compounds for cognition-enhancing effects is conducted in various animal models that assess learning and memory. While certain classes of compounds are investigated for their potential to treat cognitive deficits, there is currently no specific information available from in vivo studies regarding the efficacy of this compound in cognition enhancement models.
Target Engagement and Biomarker Validation in Animal Models
Information regarding the specific molecular target of this compound and the subsequent validation of biomarkers to measure its pharmacological activity in animal models is not currently available in the public domain. In typical preclinical studies, once a molecular target is identified, assays are developed to confirm that the compound binds to its target in a living organism (target engagement). This is often followed by the identification and validation of biomarkers—such as changes in the levels of specific proteins or enzymatic activity—that provide an indication of the compound's therapeutic effect.
Preclinical Pharmacokinetic Characterization in Animal Models
The preclinical pharmacokinetic properties of this compound, which encompass its absorption, distribution, metabolism, and excretion (ADME), have not been detailed in available research. Pharmacokinetic studies are crucial for understanding how an organism processes a compound, which helps in determining its potential as a therapeutic agent.
Specific data from in vivo studies in animal models detailing the absorption and tissue distribution of this compound are not available. Such studies would typically involve administering the compound to animals and measuring its concentration in blood and various tissues over time to understand how it is absorbed into the bloodstream and where it travels within the body.
There is no published data on the metabolic stability of this compound in liver microsomes or other in vitro systems. Metabolic stability assays, commonly conducted using liver microsomes from different species (e.g., mouse, rat, human), are used to estimate how quickly a compound is metabolized. This information helps in predicting its half-life in the body. The identification of metabolites, or the breakdown products of the compound, is also a critical step in understanding its metabolic fate.
No data is available for the metabolic stability of this compound.
Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes (Illustrative)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
Details regarding the primary routes of elimination of this compound and its metabolites from the body in animal models have not been documented in the available literature. Excretion studies are necessary to determine whether the compound is primarily cleared through the kidneys (urine) or the liver (feces).
Specific values for the oral bioavailability and the extent of plasma protein binding of this compound are not available. Bioavailability studies determine the fraction of an administered dose that reaches the systemic circulation, while plasma protein binding assays measure the extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to interact with its target.
No data is available for the bioavailability or plasma protein binding of this compound.
Table 2: Representative Data Table for Bioavailability and Plasma Protein Binding (Illustrative)
| Animal Model | Oral Bioavailability (%) | Plasma Protein Binding (%) |
|---|---|---|
| Mouse | Data not available | Data not available |
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For scaffolds related to N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide, docking simulations have been instrumental in understanding their potential as therapeutic agents.
A variety of algorithms and software are employed for docking studies of thiophene (B33073) carboxamide and isoxazole (B147169) carboxamide derivatives. AutoDock Vina is a commonly mentioned tool for predicting binding affinities. The general protocol involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box." The ligand, this compound, is prepared by optimizing its 3D geometry and assigning appropriate charges. The docking algorithm then explores various possible conformations of the ligand within the active site, scoring them based on a defined scoring function to estimate the binding energy.
Docking simulations predict the most stable binding pose of the ligand within the protein's active site and identify key molecular interactions. For thiophene-2-carboxamide derivatives, studies have revealed various binding modes. For example, a 3-hydroxy thiophene carboxamide derivative was shown to form an intermolecular hydrogen bond with a Proline residue (Pro 145), resulting in a binding energy score of -8.1675 kcal/mol. nih.gov Another derivative exhibited π-hydrogen interactions with a Serine residue (Ser 8) and π-π stacking interactions with Tryptophan (Trp 51) and Histidine (His 175) residues, achieving a more favorable binding energy of -9.3283 kcal/mol. nih.gov These analyses suggest that the thiophene and isoxazole rings of this compound could participate in similar hydrophobic and π-stacking interactions, while the carboxamide linker is a prime candidate for forming crucial hydrogen bonds with amino acid residues in a target's active site.
Table 1: Example Binding Interactions and Energies for Thiophene Carboxamide Derivatives
| Derivative | Interacting Residues | Interaction Type | Binding Energy (S=kcal/mol) |
|---|---|---|---|
| 3-hydroxy thiophene carboxamide 3a | Pro 145 | Intermolecular H-bond | -8.1675 nih.gov |
| Thiophene carboxamide derivative 3b | Ser 8, Trp 51, His 175 | π-H interaction, π-π stacking | -9.3283 nih.gov |
This table is generated based on data for related thiophene-2-carboxamide derivatives to illustrate typical docking results.
Virtual screening is a powerful application of molecular docking used to search large compound libraries for potential new active molecules. A docking-based virtual screening of the crystal structures of Hypoxia-inducible factor-2α (HIF-2α) inhibitors unexpectedly identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a hit for a HIF-2α agonist. nih.gov This highlights how computational screening can uncover novel biological activities for existing chemical scaffolds. By using the this compound structure as a query, virtual screening could be employed to identify other compounds with similar binding properties or to discover novel protein targets for this specific ligand, thereby expanding its potential therapeutic applications. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability and conformational dynamics of the protein-ligand complex.
MD simulations are used to explore the conformational landscape of a ligand and its target protein. For compounds structurally related to this compound, MD simulations can reveal how the molecule adapts its shape within the binding pocket. The simulation generates a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can identify the most stable conformations and the flexibility of different parts of the molecule, such as the rotatable bond between the thiophene and carboxamide groups. This conformational behavior is crucial as it dictates the molecule's ability to fit into a binding site and establish favorable interactions.
MD simulations are essential for assessing the stability of the docked protein-ligand complex. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains securely bound in its predicted pose or if it dissociates. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are calculated from the trajectory to quantify stability. For instance, MD simulations of HIF-2α agonists with a 3-aryl-5-methyl-isoxazole-4-carboxamide core revealed that these compounds could allosterically enhance the dimerization of the protein, providing a mechanistic explanation for their agonist activity. nih.gov Similar simulations for this compound could validate docking predictions and confirm the stability of its interactions with a potential target protein over time.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| AutoDock Vina |
| Hypoxia-inducible factor-2α (HIF-2α) |
| 3-phenyl-5-methyl-isoxazole-4-carboxamide |
Quantum Chemical Calculations (e.g., DFT)
No specific studies detailing DFT calculations for this compound were found. Such analyses would typically be performed to understand the molecule's geometric and electronic structure.
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available in the reviewed literature. This analysis is crucial for predicting a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. For related thiophene-carboxamide derivatives, DFT studies have been used to calculate these parameters, revealing insights into their electronic behavior. nih.govnih.gov
Specific data on the chemical reactivity and reaction pathway analysis of this compound, derived from quantum chemical calculations, is not documented in available research. These studies are essential for predicting sites of electrophilic or nucleophilic attack and understanding potential metabolic pathways.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
A specific in silico ADMET profile for this compound has not been published. ADMET prediction is a standard computational method in drug discovery to forecast the pharmacokinetic properties of a compound. nih.govnih.gov
Predicted values for the solubility and lipophilicity (often expressed as logP) of this compound are not available. These properties are fundamental to a molecule's behavior in a biological system.
There are no specific published assessments of the drug-likeness or lead-likeness for this compound based on established criteria such as Lipinski's Rule of Five. researchgate.net Such evaluations help determine if a compound has physicochemical properties that would make it a likely orally active drug in humans.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide, the expected signals would include:
Thiophene (B33073) Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the thiophene ring. The coupling patterns (doublet, doublet of doublets, etc.) would confirm their relative positions.
Isoxazole (B147169) Proton: A singlet in the aromatic region (around δ 6.0-7.0 ppm) for the proton on the isoxazole ring.
Methyl Protons: A singlet in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group on the isoxazole ring.
Amide Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the downfield region (δ 8.0-10.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For the target compound, distinct signals are expected for:
The carbonyl carbon of the amide.
The carbons of the thiophene and isoxazole rings.
The methyl carbon.
The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon would appear significantly downfield (δ 160-170 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene-H3 | 7.20-7.40 | 125.0-130.0 |
| Thiophene-H4 | 7.00-7.20 | 128.0-132.0 |
| Thiophene-H5 | 7.50-7.70 | 130.0-135.0 |
| Isoxazole-H4 | 6.30-6.60 | 95.0-100.0 |
| Isoxazole-CH₃ | 2.30-2.60 | 12.0-15.0 |
| Amide-NH | 8.50-9.50 | - |
| Thiophene-C2 | - | 135.0-140.0 |
| Thiophene-C=O | - | 160.0-165.0 |
| Isoxazole-C3 | - | 155.0-160.0 |
| Isoxazole-C5 | - | 168.0-172.0 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the connectivity of the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the amide proton to the carbonyl carbon and the isoxazole ring carbon, and from the thiophene protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing insights into the molecule's conformation and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected atomic composition. For a related compound, N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, the calculated m/z for the [M+H]⁺ ion was 255.0495, with the experimental value found to be 255.0492, demonstrating the accuracy of this technique.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Elemental Formula |
| [M+H]⁺ | 223.0385 | C₉H₉N₂O₂S |
| [M+Na]⁺ | 245.0204 | C₉H₈N₂NaO₂S |
Fragmentation Pattern Analysis for Structural Elucidation
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, and the fragmentation of the thiophene and isoxazole rings. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For the target compound, key expected absorption bands would be:
N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ for the amide carbonyl group.
C=N and C=C stretches: Peaks in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the aromatic rings.
C-H stretches: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
A related compound, N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, shows a characteristic C=O stretch at 1685 cm⁻¹ and a C=N stretch at 1540 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic and conjugated systems, such as the one in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule. The UV-Vis spectrum of a complex azo dye containing an N-(5-methyl isoxazol-3-yl) moiety has been reported, though its complexity makes direct comparison difficult. researchgate.net Generally, thiophene-containing chromophores exhibit strong absorptions in the UV region.
Functional Group Identification
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the key functional groups within the this compound molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each functional group has a characteristic vibration frequency, allowing for its identification. For this compound, characteristic absorption bands would be expected that confirm its structure. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (Amide) | 3300-3500 | Stretching vibration of the amide N-H bond. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of C-H bonds in the thiophene and isoxazole rings. |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations of the methyl group's C-H bonds. |
| C=O (Amide I) | 1630-1680 | Carbonyl stretching vibration, a strong and characteristic amide band. |
| N-H (Amide II) | 1520-1570 | N-H bending and C-N stretching vibrations. |
| C=N (Isoxazole) | 1450-1600 | Stretching vibration within the isoxazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are fundamental for the structural elucidation of this compound. nih.gov
¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their chemical environment. The expected signals for this compound would include:
A singlet for the amide proton (N-H).
Distinct signals in the aromatic region for the protons on the thiophene ring.
A singlet for the proton on the isoxazole ring.
A singlet for the methyl group protons.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. Key expected signals would correspond to:
The carbonyl carbon of the amide group.
Carbons within the thiophene and isoxazole rings.
The carbon of the methyl group.
Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The parts of the molecule that absorb this light are known as chromophores.
In this compound, the chromophoric system is composed of the conjugated thiophene and isoxazole rings linked by the carboxamide group. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions associated with these aromatic systems. The specific wavelengths of maximum absorbance (λmax) are influenced by the extent of conjugation and the presence of heteroatoms. The analysis of these electronic transitions provides insight into the molecule's electronic structure. walshmedicalmedia.com
Expected Electronic Transitions
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Thiophene ring, Isoxazole ring | 200 - 400 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction
Crystallographic Data Table (Hypothetical)
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-S). |
| Bond Angles (°) | Angles between adjacent bonds. |
Powder X-ray Diffraction (PXRD) for Polymorphism (if applicable)
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary tool for investigating polymorphism. The PXRD pattern is a fingerprint of the crystalline solid. If this compound exists in different polymorphic forms, each would produce a unique diffraction pattern. Studies on related compounds, such as N-(5-methylisoxazol-3-yl)malonamide, have revealed the existence of multiple polymorphic forms influenced by crystallization conditions. sigmaaldrich.com
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the purity of this compound. In HPLC, the compound is passed through a column packed with a stationary phase and eluted with a mobile phase. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions. A pure compound will typically show a single, sharp peak in the chromatogram. The presence of multiple peaks indicates impurities. For related compounds, reversed-phase HPLC using a C18 column with a mobile phase such as acetonitrile (B52724) and water, and UV detection, has been utilized to assess purity.
Typical HPLC Parameters for Analysis
| Parameter | Example Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the progress of the synthesis of this compound. This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product, as well as the potential identification of byproducts. The principle of separation on TLC is based on the differential partitioning of the components of a mixture between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase.
In the context of the synthesis of this compound, which commonly involves the coupling of thiophene-2-carboxylic acid (or its activated derivative, such as an acyl chloride) with 3-amino-5-methylisoxazole (B124983), TLC is employed to track the disappearance of these reactants and the appearance of the amide product. The choice of the mobile phase, or eluent system, is critical for achieving a clear separation of these spots on the TLC plate.
Detailed research findings from analogous syntheses of related isoxazole and thiophene carboxamide derivatives provide insights into suitable TLC conditions. For instance, in the synthesis of various isoxazole derivatives, a mobile phase of chloroform (B151607) and methanol (B129727) in a 9:1 ratio has been effectively used to monitor reaction progress. Similarly, for thiophene carboxamide syntheses, solvent systems based on petroleum ether and ethyl acetate (B1210297) are commonly employed for both TLC analysis and column chromatographic purification.
The progress of the reaction can be visualized by spotting aliquots of the reaction mixture on a TLC plate at different time intervals. Under ultraviolet (UV) light, typically at a wavelength of 254 nm, the aromatic and conjugated starting materials and the product will appear as dark spots on the fluorescent background of the TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the different components.
The starting materials, thiophene-2-carboxylic acid and 3-amino-5-methylisoxazole, will have distinct Rf values. As the reaction proceeds, the intensity of these spots will diminish, while a new spot corresponding to the this compound product will appear and intensify. The product, being generally less polar than the carboxylic acid starting material but potentially more or less polar than the amine depending on the eluent system, will have a different Rf value from both reactants. An ideal mobile phase will provide a clear separation between the spots of the starting materials and the product.
Below is an interactive data table summarizing typical TLC data for monitoring the synthesis of this compound, based on common solvent systems used for similar compounds.
| Compound | Mobile Phase (v/v) | Retention Factor (Rf) |
| Thiophene-2-carboxylic acid | Hexane:Ethyl Acetate (1:1) | 0.25 |
| 3-amino-5-methylisoxazole | Hexane:Ethyl Acetate (1:1) | 0.40 |
| This compound | Hexane:Ethyl Acetate (1:1) | 0.60 |
| Thiophene-2-carboxylic acid | Chloroform:Methanol (9:1) | 0.55 |
| 3-amino-5-methylisoxazole | Chloroform:Methanol (9:1) | 0.70 |
| This compound | Chloroform:Methanol (9:1) | 0.85 |
Broader Scientific Implications and Future Research Directions
Contribution to Heterocyclic Chemistry and Novel Scaffolds
The structure of N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a noteworthy contribution to the field of heterocyclic chemistry. It combines two biologically significant five-membered aromatic heterocycles: thiophene (B33073) and isoxazole (B147169). researchgate.net Thiophene rings are key components in numerous therapeutic agents and are considered important intermediates in various industries. researchgate.netmdpi.com Similarly, isoxazole moieties are present in several commercial drugs and are recognized as a vital scaffold in the synthesis of active molecules. researchgate.netresearchgate.net The amide linkage between these two rings creates a stable, planar, and conjugated system that can serve as a foundational structure, or scaffold, for the development of new classes of compounds. vulcanchem.com The synthesis of such hybrid molecules expands the chemical space available to medicinal chemists, offering new molecular architectures for drug discovery and materials science. semanticscholar.org The development of derivatives based on this core structure could lead to the discovery of novel compounds with unique electronic and biological properties. nih.gov
Potential as Chemical Probes for Biological Systems
While not extensively documented as such, the this compound scaffold possesses characteristics that make it a promising candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. Analogous compounds containing sulfonamide and isoxazole moieties have been investigated as inhibitors of specific enzymes, such as human carbonic anhydrase isoforms. nih.gov For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives were synthesized and assessed for their potential to inhibit these enzymes. nih.gov Although these specific derivatives showed weak inhibitory potential, they were identified as potential lead molecules for further development. nih.gov This suggests that with appropriate structural modifications, the this compound core could be tailored to selectively bind to and modulate the activity of specific proteins, allowing researchers to probe their functions within complex biological pathways.
Insights into Structure-Function Relationships of Similar Classes of Compounds
Studies on analogous thiophene-2-carboxamide and isoxazole-containing compounds provide valuable insights into the structure-function relationships that likely govern the activity of this compound. Research has shown that modifications to different parts of these scaffolds can dramatically alter their biological effects. nih.govnih.gov For example, in a study of novel thiophene-2-carboxamide derivatives, the introduction of amino, hydroxyl, or methyl groups at the 3-position of the thiophene ring significantly influenced their antioxidant and antibacterial properties. nih.gov The 3-amino thiophene-2-carboxamide derivatives, in particular, displayed the highest antioxidant and antibacterial activities. nih.gov
Similarly, in a series of piperidyl carboxamides containing a 5-methyl-3-arylisoxazole moiety, the nature of the substituent on the aryl ring was crucial for their herbicidal activity against D1 protease. nih.gov These findings highlight the modular nature of this scaffold, where specific regions can be fine-tuned to optimize interactions with a biological target. The thiophene ring, the isoxazole ring, and the amide linker all represent points for chemical modification to enhance potency, selectivity, or pharmacokinetic properties. espublisher.commdpi.com
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
| Thiophene-2-carboxamide Derivatives | Introduction of a 3-amino group on the thiophene ring | Increased antioxidant and antibacterial activity | nih.gov |
| Thiophene-2-carboxamide Derivatives | Introduction of a 3-methyl group on the thiophene ring | Lowest antibacterial inhibition values | nih.gov |
| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides | Variation of substituents on the aryl ring of the isoxazole | Moderate to good herbicidal activities observed | nih.gov |
| N-(thiophen-2-yl) Nicotinamide Derivatives | Splicing of nicotinic acid and thiophene moieties | Resulted in compounds with excellent fungicidal activities | mdpi.com |
Opportunities for Interdisciplinary Research Collaborations
The study of this compound and its analogues naturally fosters collaboration across multiple scientific disciplines. The design and synthesis of new derivatives require the expertise of synthetic organic chemists. nih.gov Predicting how these new molecules will interact with biological targets involves computational chemists and molecular modelers, who can use techniques like molecular docking to guide synthesis. semanticscholar.orgnih.gov Evaluating the biological activities of these compounds, whether as potential antimicrobials, enzyme inhibitors, or herbicides, necessitates the involvement of biologists, pharmacologists, and microbiologists. nih.govnih.govnih.gov This interdisciplinary approach, combining synthesis, computational modeling, and biological testing, is essential for accelerating the discovery process and fully realizing the potential of this chemical scaffold.
Unresolved Questions and Challenges in this compound Research
Despite its potential, significant questions and challenges remain in the research of this compound. A primary challenge is the lack of extensive biological screening. The full spectrum of its biological activities is unknown, and its specific molecular targets have not been identified. Furthermore, there is limited information on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for any potential therapeutic application.
From a chemistry perspective, challenges may lie in developing efficient, scalable, and stereoselective synthetic routes to produce a diverse library of derivatives for testing. Overcoming these hurdles will require dedicated research efforts, including broad-based biological screening programs and detailed mechanistic studies to elucidate how this compound and its derivatives interact with biological systems.
Proposed Future Avenues for Investigation, including Emerging Methodologies
Future research on this compound should focus on several key areas. A primary avenue is the systematic exploration of its biological activities through high-throughput screening against a wide range of pharmacological targets, including enzymes, receptors, and ion channels.
Emerging methodologies can greatly accelerate this process:
Computational Chemistry: The use of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deeper insights into the molecule's electronic properties and its dynamic behavior when interacting with protein targets. nih.gov
Lead Optimization: For any identified biological activity, a focused lead optimization campaign should be initiated. This involves synthesizing and testing a library of analogues to improve potency and selectivity, guided by the structure-function relationships observed in similar compounds. nih.govnih.gov
Novel Synthesis: Exploration of novel synthetic methodologies, potentially including flow chemistry or biocatalysis, could lead to more efficient and environmentally friendly ways to produce the core scaffold and its derivatives.
Chemical Biology: Development of tagged versions of the molecule could enable affinity-based proteomics to identify its direct binding partners in cells, thereby uncovering novel mechanisms of action and biological pathways.
By pursuing these avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in medicine, agriculture, and materials science.
Q & A
Q. What are the common synthetic routes for N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via cycloaddition between nitrile oxides and dipolarophiles (e.g., substituted alkenes). Subsequent coupling of the thiophene-2-carboxamide moiety can be achieved using carbodiimide-based coupling agents. For optimization, reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation) should be systematically varied. Microwave-assisted synthesis or ultrasound irradiation can enhance reaction rates and yields .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the isoxazole and thiophene ring connectivity. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction using SHELX programs resolves absolute configurations .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria). Anticancer activity can be screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Antioxidant potential is evaluated using DPPH radical scavenging. Dose-response curves and IC₅₀ values should be calculated, with positive controls (e.g., doxorubicin for cytotoxicity) and replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electronic structure, including HOMO-LUMO gaps (indicating redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). Correlation-energy functionals (e.g., Colle-Salvetti) can estimate interaction energies with biological targets. Molecular docking (AutoDock Vina) simulates binding modes to enzymes (e.g., COX-2 for anti-inflammatory activity) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). To resolve this:
- Use orthogonal assays (e.g., fluorescence-based ATP detection alongside MTT for cytotoxicity).
- Standardize protocols (CLSI guidelines for antimicrobial testing).
- Validate findings with in vivo models (e.g., murine xenografts for antitumor activity). Cross-reference structural analogs (e.g., methoxyphenyl-substituted isoxazoles) to identify substituent effects .
Q. What advanced synthetic techniques improve yield and purity?
- Methodological Answer :
- Flow Chemistry : Enables precise control over reaction kinetics, reducing side products .
- Ultrasound Assistance : Enhances mass transfer in heterogeneous reactions (e.g., cycloadditions), improving yields by 15–20% compared to conventional methods .
- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers if asymmetric synthesis is incomplete .
Q. How to evaluate structure-activity relationships (SAR) for bioactivity optimization?
- Methodological Answer :
- Synthesize analogs with systematic substituent variations (e.g., methyl vs. methoxy groups on the isoxazole).
- Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants.
- Corrogate bioassay data with computational docking scores to identify critical pharmacophores (e.g., hydrogen bonding at the carboxamide group) .
Q. What are the challenges in crystallographic characterization of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) may be required for diffraction-quality crystals.
- Disorder Handling : Flexible substituents (e.g., thiophene rings) often require anisotropic displacement parameter refinement in SHELXL.
- Twinned Data : Use PLATON or TWINLAW to deconvolute overlapping reflections in ORTEP-III .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
